Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound characterized by its unique molecular structure and potential biological activities. It has garnered interest in medicinal chemistry due to its pharmacological properties. The compound's molecular formula is C13H17N2O2, and it has a molecular weight of 233.29 g/mol.
The compound is synthesized through various methods, often involving the reaction of specific precursors under controlled conditions. Its applications span across biological research and pharmaceutical development.
This compound belongs to the class of tetrahydropyridine derivatives, which are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects.
The synthesis of ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate can be achieved through several synthetic routes. A common method involves the cyclization of ethyl acetoacetate with an appropriate amine in the presence of acidic or basic catalysts.
The molecular structure of ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate features a tetrahydropyridine ring with an amino group at position 5 and a benzyl group at position 1. The carboxylate group at position 4 enhances its solubility and reactivity.
Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate exerts its biological effects involves interaction with specific molecular targets within cells. It may act as an antioxidant or modulate inflammatory pathways by influencing signaling cascades related to oxidative stress and inflammation.
Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is utilized in various scientific fields:
The tetrahydropyridine scaffold first gained pharmaceutical relevance through neuroactive compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a serendipitously discovered neurotoxin that induces Parkinsonian symptoms by targeting dopaminergic neurons [4]. This early discovery highlighted the scaffold's ability to cross biological barriers and engage central nervous system targets, catalyzing interest in its derivatives. Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 70336-83-3) emerged in the 1980s–1990s as medicinal chemists systematically explored substitutions on the tetrahydropyridine core to optimize pharmacokinetic properties while retaining bioactivity [1]. Its structural complexity—featuring both hydrogen-bonding (amino group) and lipophilic elements (benzyl ring)—positioned it as a versatile intermediate for neurological and infectious disease targets.
Commercial availability accelerated its adoption, with suppliers like ChemScene offering it as a building block for focused libraries (>95% purity) [1]. Unlike simpler heterocycles, this compound’s stereochemical flexibility enabled conformation-specific interactions with biological targets, as evidenced by its role in developing substrate-inhibitors for GABA transporters (BGT1) and antimicrobial agents [7]. The benzyl moiety, in particular, became a strategic element for enhancing blood-brain barrier permeability in neuroactive candidates.
The 1,2,5,6-tetrahydropyridine ring exhibits unique conformational dynamics that underpin its pharmacological versatility:
Conformational Flexibility
Table 2: Pharmacological Profiles of Tetrahydropyridine-Based Bioactive Compounds
Compound | Biological Target | Key Structural Features | Activity |
---|---|---|---|
MPTP | Dopamine transporter | 1-Methyl-4-phenyl substitution | Neurotoxin (Parkinsonian) [4] |
ATPCA | Betaine/GABA transporter (BGT1) | 2-Amino-tetrahydropyrimidine-5-carboxylate | Competitive inhibitor (IC₅₀ 2.5 μM) |
Ethyl 5-amino-1-benzyl derivative | GABA transporters | 5-Amino, 1-benzyl, 4-ethoxycarbonyl | Substrate-inhibitor scaffold |
Bioactivity Correlations
Strategic functionalization at N1 and C5 transforms the tetrahydropyridine scaffold into target-specific pharmacophores:
Benzyl Moiety (N1-Substitution)
Table 3: Impact of Benzyl Modifications on Bioactivity
N1-Substituent | Target | Effect on Potency/Selectivity |
---|---|---|
Benzyl | BGT1 | Baseline activity (IC₅₀ ~10–100 μM) |
4-Methylbenzyl | BGT1 | 3–5× increased potency (enhanced hydrophobicity) |
4,4-Bis(3-methylthiophene) | BGT1/GAT1 | Dual inhibition (EF1502 analog) |
5-Amino Group
Synergistic Effects
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1